molecular formula C16H17N3O4S B12689658 N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide CAS No. 5448-92-0

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide

Cat. No.: B12689658
CAS No.: 5448-92-0
M. Wt: 347.4 g/mol
InChI Key: NZKDTENZNUIZTQ-GZTJUZNOSA-N
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Description

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a methoxybenzylidene group, a hydrazino group, and a sulfonylphenyl group. It has been studied for its potential therapeutic effects and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with sulfonyl chloride and acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound can modulate the expression of genes related to oxidative stress and inflammatory responses, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((2-(4-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
  • N-(4-((2-(4-Methoxybenzylidene)hydrazino)carbonyl)ph)-4-methylbenzenesulfonamide

Uniqueness

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5448-92-0

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H17N3O4S/c1-12(20)18-14-5-9-16(10-6-14)24(21,22)19-17-11-13-3-7-15(23-2)8-4-13/h3-11,19H,1-2H3,(H,18,20)/b17-11+

InChI Key

NZKDTENZNUIZTQ-GZTJUZNOSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC

solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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